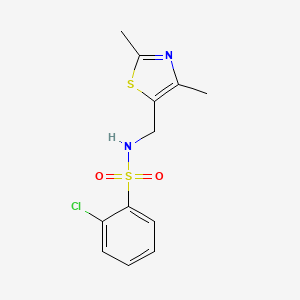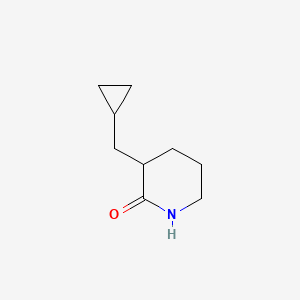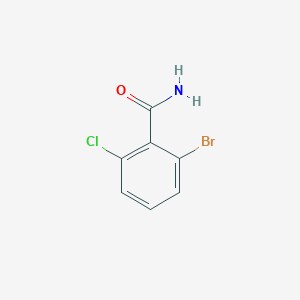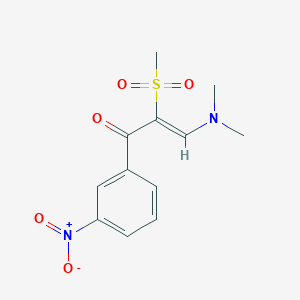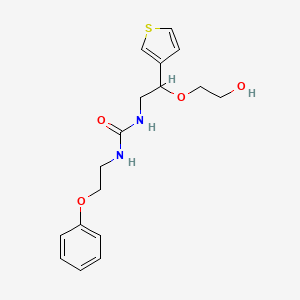
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea, also known as THU, is a chemical compound that has been extensively studied for its potential applications in scientific research. THU is a urea derivative and has been found to exhibit a range of biochemical and physiological effects that make it an interesting compound for further investigation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(2-hydroxyethoxy)ethylamine with thiophene-3-carboxaldehyde to form an intermediate Schiff base. The Schiff base is then reacted with phenoxyacetic acid to form the final product, 1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea.
Starting Materials
2-(2-hydroxyethoxy)ethylamine, thiophene-3-carboxaldehyde, phenoxyacetic acid, urea, potassium carbonate, methanol, dichloromethane, diethyl ethe
Reaction
Step 1: Reaction of 2-(2-hydroxyethoxy)ethylamine with thiophene-3-carboxaldehyde in methanol and potassium carbonate to form the Schiff base intermediate., Step 2: Isolation of the Schiff base intermediate by filtration and washing with dichloromethane., Step 3: Reaction of the Schiff base intermediate with phenoxyacetic acid in dichloromethane and diethyl ether to form the final product, 1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea., Step 4: Purification of the final product by recrystallization from a suitable solvent.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in cell growth and survival. In cardiovascular disease, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to activate the Nrf2 signaling pathway, which is involved in antioxidant and anti-inflammatory responses. In Alzheimer's disease, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques.
Efectos Bioquímicos Y Fisiológicos
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory effects, inhibition of angiogenesis, and induction of apoptosis. 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has also been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea in lab experiments is that it has been extensively studied and its mechanism of action is partially understood. However, one limitation is that more research is needed to fully understand the compound's effects and potential applications. Additionally, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea may not be suitable for all experiments due to its specific mechanism of action and effects.
Direcciones Futuras
There are several future directions for research on 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea. One area of interest is the potential use of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea as a treatment for cancer. More research is needed to fully understand the compound's effects on cancer cells and to determine its potential as a cancer treatment. Another area of interest is the potential use of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea as a treatment for cardiovascular disease. Further research is needed to fully understand the compound's effects on the heart and to determine its potential as a treatment for cardiovascular disease. Finally, more research is needed to fully understand the compound's effects on Alzheimer's disease and to determine its potential as a treatment for this condition.
Aplicaciones Científicas De Investigación
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been studied for its potential applications in a range of scientific research areas, including cancer research, cardiovascular disease, and neuroscience. In cancer research, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neuroscience, 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has been found to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-8-10-23-16(14-6-11-24-13-14)12-19-17(21)18-7-9-22-15-4-2-1-3-5-15/h1-6,11,13,16,20H,7-10,12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUIXHBXSRIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)
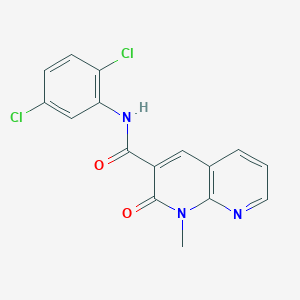
![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)
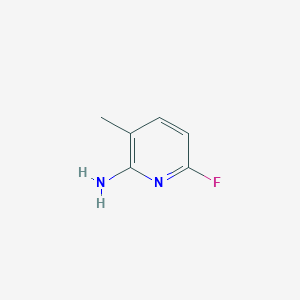
![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)
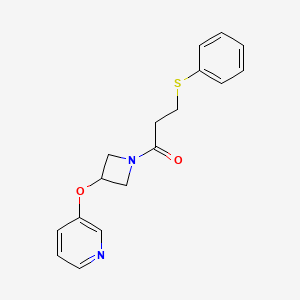
![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)
